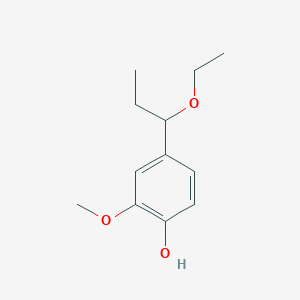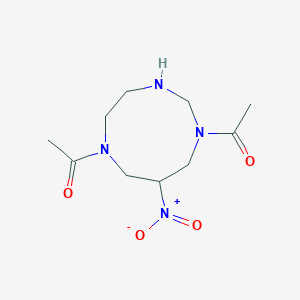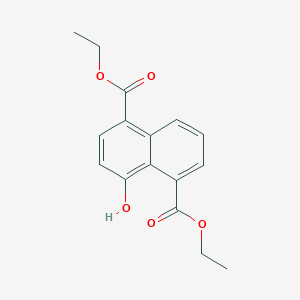![molecular formula C10H16ClNO3S B14510485 1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride CAS No. 62872-88-2](/img/structure/B14510485.png)
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride is a chemical compound known for its unique structure and properties It is a pyridinium salt with a sulfonyl group and an isopropyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride typically involves the reaction of pyridine with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or acetonitrile.
Base: Triethylamine or pyridine itself can act as a base.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, dihydropyridine derivatives, and various substituted pyridinium salts, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism by which 1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyridinium ring can interact with receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridine: Lacks the chloride ion, leading to different reactivity and properties.
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)quinolinium chloride: Contains a quinoline ring instead of a pyridine ring, resulting in different biological activities.
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)benzyl chloride: Contains a benzyl group instead of a pyridinium ring, leading to different chemical reactivity.
Uniqueness
1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride is unique due to its combination of a pyridinium ring, sulfonyl group, and isopropyl ether moiety. This unique structure imparts specific reactivity and potential biological activities that are not observed in similar compounds.
Propriétés
Numéro CAS |
62872-88-2 |
|---|---|
Formule moléculaire |
C10H16ClNO3S |
Poids moléculaire |
265.76 g/mol |
Nom IUPAC |
propan-2-yl 2-pyridin-1-ium-1-ylethanesulfonate;chloride |
InChI |
InChI=1S/C10H16NO3S.ClH/c1-10(2)14-15(12,13)9-8-11-6-4-3-5-7-11;/h3-7,10H,8-9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
CQCYUXDSIPYGPN-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OS(=O)(=O)CC[N+]1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)









![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)



